molecular formula C20H13F3N2O3S2 B2902112 (3Z)-3-{[(2,5-difluorophenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894687-50-4

(3Z)-3-{[(2,5-difluorophenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2902112
CAS No.: 894687-50-4
M. Wt: 450.45
InChI Key: PDSZNTPAYQHOID-ZDLGFXPLSA-N
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Description

(3Z)-3-{[(2,5-difluorophenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[3,2-c][1,2]thiazin-4(3H)-one core, substituted with fluorinated phenyl and benzyl groups. The presence of multiple fluorine atoms in its structure contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{[(2,5-difluorophenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[3,2-c][1,2]thiazin-4(3H)-one core through cyclization reactions. Subsequent steps involve the introduction of the fluorinated phenyl and benzyl groups via nucleophilic substitution or coupling reactions. The reaction conditions may include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide, under controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{[(2,5-difluorophenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms with different functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the compound, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler compounds with fewer functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-{[(2,5-difluorophenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new organic compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. Its fluorinated structure may enhance its binding affinity and specificity towards biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3Z)-3-{[(2,5-difluorophenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl and benzyl groups may enhance its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-{[(2,5-difluorophenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is unique due to its specific combination of fluorinated phenyl and benzyl groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

(3Z)-3-[(2,5-difluoroanilino)methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2O3S2/c21-13-3-1-2-12(8-13)11-25-17-6-7-29-20(17)19(26)18(30(25,27)28)10-24-16-9-14(22)4-5-15(16)23/h1-10,24H,11H2/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSZNTPAYQHOID-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C3=C(C(=O)C(=CNC4=C(C=CC(=C4)F)F)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)CN2C3=C(C(=O)/C(=C/NC4=C(C=CC(=C4)F)F)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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